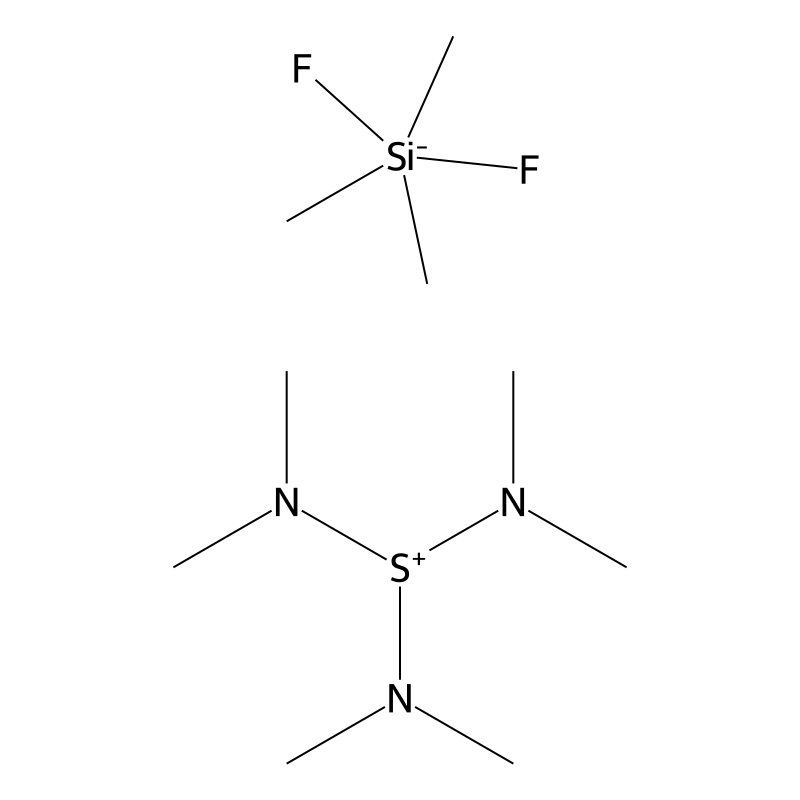TAS-F

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Scientific Field: Organic Synthesis
Summary of the Application: This compound serves as a source of fluoride ion for the synthesis of fluorinated compounds by C-F bond formation.
Methods of Application or Experimental Procedures: While the specific procedures can vary depending on the reaction, this compound is typically used as a reagent in the aforementioned reactions.
Results or Outcomes: The use of this compound in these reactions facilitates the formation of C-F bonds, enabling the synthesis of fluorinated compounds.
Deprotection of Silicon Protecting Groups
Scientific Field: Organic Chemistry
Summary of the Application: This compound can be used as a mild deprotecting reagent for the cleavage of silicon protecting groups.
Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to remove the silicon protecting groups.
Results or Outcomes: The use of this compound in these reactions facilitates the removal of silicon protecting groups, enabling further reactions to take place.
Synthesis of Deoxyfluoro Sugars
Scientific Field: Bioorganic Chemistry
Summary of the Application: This compound can be used to synthesize deoxyfluoro sugars by reacting with trifluoromethanesulfonyl derivatives of partially protected sugars.
Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the formation of deoxyfluoro sugars.
Fluorination of Hydroxyl-containing Compounds
Summary of the Application: This compound can be used as a reagent for the fluorination of hydroxyl-containing compounds.
Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the fluorination of hydroxyl-containing compounds.
Synthesis of Fluorinated Aromatics
Summary of the Application: This compound can be used to synthesize fluorinated aromatic compounds by reacting with aryl triflates.
Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the formation of fluorinated aromatic compounds.
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly referred to as TASF, is a specialized reagent in organic chemistry. Its structural formula is represented as [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻. TASF serves as an anhydrous source of fluoride ions, which are crucial for various
- Cleavage of Silyl Ethers: TASF effectively cleaves silyl ether protective groups, making it valuable in organic synthesis.
- Hydrosilylation: It acts as a reagent in hydrosilylation reactions, where silicon-containing compounds react with unsaturated organic compounds.
- Cyanomethylation: TASF is utilized for the cyanomethylation of ketones, facilitating the introduction of cyano groups into organic molecules.
- Cross-Coupling Reactions: It plays a role in palladium-catalyzed cross-coupling reactions, aiding in the formation of carbon-carbon bonds .
TASF can be synthesized through a reaction between sulfur tetrafluoride and dimethylaminotrimethylsilane under controlled conditions. The typical synthesis involves:
- Mixing dimethylaminotrimethylsilane with sulfur tetrafluoride.
- Conducting the reaction at low temperatures (around -70 °C) in diethyl ether as a solvent.
- Precipitating TASF from the reaction mixture as a colorless salt .
TASF finds applications across various domains in organic chemistry:
- Fluorination: It is particularly useful for preparing alkyl fluorides and other fluorinated compounds.
- Organic Synthesis: The reagent facilitates multiple synthetic pathways by providing fluoride ions for various transformations.
- Pharmaceutical Chemistry: Its ability to introduce fluorine into drug candidates makes it valuable for pharmaceutical development .
Interaction studies involving TASF primarily focus on its reactivity with different substrates during chemical transformations. Its role as a fluoride source allows it to interact with various functional groups, enabling reactions such as nucleophilic substitutions and eliminations. Research has shown that TASF can displace fluoride ions from carbohydrate trifluoromethanesulphonates effectively, illustrating its utility in glycosylation reactions .
TASF shares similarities with other fluorinating agents but stands out due to its unique structure and properties. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tris(dimethylamino)sulfonium difluoride | Sulfonium ion | Anhydrous fluoride source |
| Trimethylsilyl fluoride | Silicon-fluoride complex | Less reactive than TASF |
| Potassium fluoride | Inorganic fluoride | Highly reactive; not anhydrous |
| Sodium fluoride | Inorganic fluoride | Commonly used but less selective than TASF |
TASF's anhydrous nature and its ability to act as a non-electrophilic source of fluoride set it apart from these compounds, making it particularly advantageous in sensitive synthetic applications where moisture control is critical .
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








